molecular formula C20H22Cl2N4O2 B14932320 2-({[4-(2,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide

2-({[4-(2,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide

Cat. No.: B14932320
M. Wt: 421.3 g/mol
InChI Key: NHARJNSPEHFBST-UHFFFAOYSA-N
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Description

2-({2-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound that features a dichlorobenzyl group attached to a piperazine ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the acetamide moiety.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted derivatives of the dichlorobenzyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

Medicine

    Drug Development: Its structure is conducive to binding with various biological targets, making it a candidate for drug development.

Industry

    Material Science: The compound can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-({2-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves its interaction with biological targets such as enzymes and receptors. The dichlorobenzyl group can interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues . This dual interaction enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is unique due to its multi-functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. Its structure provides a balance between hydrophobic and hydrophilic properties, enhancing its versatility in different applications.

Properties

Molecular Formula

C20H22Cl2N4O2

Molecular Weight

421.3 g/mol

IUPAC Name

2-[[2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide

InChI

InChI=1S/C20H22Cl2N4O2/c21-15-6-5-14(17(22)11-15)12-25-7-9-26(10-8-25)13-19(27)24-18-4-2-1-3-16(18)20(23)28/h1-6,11H,7-10,12-13H2,(H2,23,28)(H,24,27)

InChI Key

NHARJNSPEHFBST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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